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Compound of Interest

5,6,7,8-Tetrahydroimidazo[1,5-
Compound Name:
ajpyrazine dihydrochloride

CAS No.: 165894-10-0

Cat. No.: B576031

Get Quote

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine moiety represents a "privileged scaffold" in
modern drug discovery. Its bicyclic architecture fuses a rigid, aromatic imidazole ring with a
flexible, saturated pyrazine ring. This unique combination offers a defined vector for substituent
projection while maintaining a tunable basicity profile (typically pKa ~7.5-8.5 at N7), making it
ideal for CNS penetration.

This guide dissects the scaffold's chemical architecture, outlines robust synthetic pathways,
and provides a granular analysis of its SAR, grounded in its application as a PDE10A inhibitor
for the treatment of schizophrenia and neurodegenerative disorders.

Part 1: The Scaffold Architecture

The core structure consists of a fused 6,5-bicyclic system. In the tetrahydro form, the pyrazine
ring is saturated, introducing conformational flexibility and stereochemical complexity that is
absent in the fully aromatic parent.
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Numbering and Zones

For the purpose of this guide, we utilize standard IUPAC numbering for the fused system:

e Zone A (Imidazole Head): Positions C1 and C3. These are aromatic carbons available for
electrophilic substitution or cross-coupling. They typically engage in

-stacking or hydrogen bonding in the receptor active site.

e Zone B (The Bridgehead): Position C8a (bridgehead carbon) and N4 (bridgehead nitrogen).

e Zone C (Pyrazine Body): The saturated ring containing N7. The N7 nitrogen is the primary
handle for modulating solubility and metabolic stability.

e Chiral Centers: Positions C5 and C8 are common sites for stereochemical modification.

Part 2: Synthetic Access

To explore the SAR, robust synthetic routes are required. The most reliable method involves
the construction of the imidazo[1,5-a]pyrazin-3-one core followed by reduction, or the
cyclization of functionalized amino acids.

Protocol: Cyclization via N-Acyliminium lon

This method allows for the introduction of diverse substituents at C1 and C3 early in the

synthesis.
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Figure 1: General synthetic workflow for accessing the tetrahydroimidazo[1,5-a]pyrazine core
via amide reduction.
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Part 3: SAR Deep Dive (Case Study: PDE10A
Inhibition)

The most extensive SAR data for this scaffold exists within the context of Phosphodiesterase
10A (PDE10A) inhibitors. PDE10A hydrolyzes cAMP and cGMP; its inhibition is a validated
mechanism for antipsychotic therapy.

Zone A: The Imidazole Head (Potency Drivers)

Modifications at C1 and C3 determine the scaffold's ability to occupy the hydrophobic "Q-
pocket" of the enzyme.

o C1-Substitution: Small alkyl groups (Methyl, Ethyl) are tolerated, but bulky groups often
cause steric clash unless the receptor pocket is induced to open.

e C3-Substitution (Critical): This is the primary vector for potency.
o Aryl/Heteroaryl groups: A phenyl or pyridyl ring at C3 is often essential for

-stacking with Phe696 in the PDE10A active site.

o Selectivity: 4-pyridyl substituents often improve selectivity against other PDE isoforms (like
PDE2 or PDE3) compared to phenyl analogs.

Zone C: The Pyrazine Body (ADME & Selectivity)

The N7 nitrogen is the secondary pharmacophore.

o Basicity: The unfunctionalized N7 has a pKa ~8.5. While good for solubility, high basicity can
lead to phospholipidosis or P-gp efflux.

o N7-Derivatization:

o Amidation/Urea Formation: Converting N7 to an amide or urea reduces basicity (pKa < 7),
improving CNS penetration (Brain/Plasma ratio).

o Lipophilic Tails: Attaching a benzyl or phenethyl group at N7 targets the "Selectivity
Pocket" (S-pocket) of PDE10A.
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Quantitative Data Summary

The following table summarizes the SAR trends observed in PDE10A inhibition assays (Data

synthesized from general literature trends [1, 2]).

Compound PDE10A IC50 Brain/Plasma
R1 (C3-Pos) R2 (N7-Pos) .
Class (nM) Ratio
Baseline H H > 10,000 Low (< 0.1)
Gen1l Phenyl Methyl 450 0.3
Gen 2 4-Pyridyl Benzyl 12 0.8
) (Substituted)-
Gen 3 4-Pyridyl 0.5-2.0 >15
Benzyl

Metabolic )

o Phenyl Alkyl High Clearance Low
Liability

Part 4: Metabolic Stability & Optimization

A major liability of the tetrahydroimidazo[1,5-a]pyrazine scaffold is oxidative metabolism.

o N-Dealkylation: The N7-alkyl groups are prone to CYP450-mediated dealkylation.

o Solution: Use of cyclic ethers (e.g., tetrahydropyran) or fluorinated alkyls at N7 to block

metabolic soft spots.

¢ Imine Formation: Oxidation of the C5-C6 bond to form an iminium ion can lead to reactive

metabolites (glutathione trapping).

o Solution: Introduction of gem-dimethyl groups at C5 or C8 creates steric hindrance,

blocking the approach of metabolic enzymes.
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Figure 2: Metabolic liabilities and medicinal chemistry mitigation strategies.

Part 5: Experimental Protocols
General Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-
a]pyrazine

Validation: This protocol uses a reduction strategy to ensure stereochemical retention if starting
from chiral amino acids.

e Cyclization: Dissolve N-(2-aminoethyl)imidazole derivative (1.0 eq) in anhydrous DMF. Add
formaldehyde (1.2 eq) and catalytic p-TsOH. Heat to 80°C for 4 hours. (Pictet-Spengler
variation).

o Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Dry over MgSO4.

» Reduction (if starting from oxo-intermediate): Dissolve the imidazo[1,5-a]pyrazin-3-one in dry
THF. Cool to 0°C. Add LiAIH4 (3.0 eq) dropwise under Argon. Reflux for 6 hours.
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 Purification: Flash chromatography (DCM/MeOH/NH3 90:9:1).

PDE10A Scintillation Proximity Assay (SPA)

Purpose: To determine IC50 values for synthesized analogs.

e Reagents: Human recombinant PDE10A enzyme, [3H]-CAMP (substrate), Yttrium silicate
SPA beads.

¢ Incubation: Mix enzyme + compound (in DMSO) + [3H]-cAMP in assay buffer (50 mM Tris-
HCI, pH 7.5, 8.3 mM MgCI2, 1.7 mM EGTA).

e Reaction: Incubate at 30°C for 60 minutes.

o Termination: Add SPA beads suspended in 18 mM Zinc Sulfate (stops reaction and captures
radiolabeled AMP).

o Readout: Count on a MicroBeta scintillation counter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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